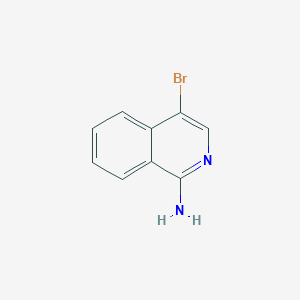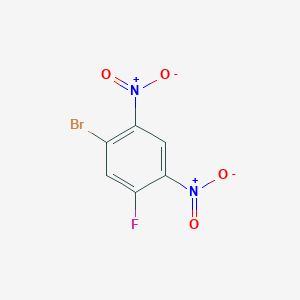
1-Bromo-5-fluoro-2,4-dinitrobenzene
Übersicht
Beschreibung
1-Bromo-5-fluoro-2,4-dinitrobenzene is a chemical compound that is similar to 1-Fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger’s Reagent . DNFB is a reagent that modifies the N-terminal amino acids of proteins and peptides . It reacts with the amino group of amino acids to yield dinitrophenyl-amino acids .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of some novel Benzimidazole derivatives of 1-Bromo-2,4-dinitrobenzene involves antifungal activities . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of 1-Bromo-2,4-dinitrobenzene is represented by the linear formula BrC6H3(NO2)2 . The molecular weight of this compound is 247.00 .Chemical Reactions Analysis
1-Bromo-2,4-dinitrobenzene is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene . It also acts as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,4-dinitrobenzene include a molecular weight of 247.00 and a linear formula of BrC6H3(NO2)2 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“1-Bromo-5-fluoro-2,4-dinitrobenzene” is used in organic synthesis. It can be used in the preparation of other organic compounds .
Preparation of 2,4-Dinitrophenol
This compound has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .
Protein Determination
“1-Bromo-5-fluoro-2,4-dinitrobenzene” is used as a substrate in protein determination . It can be used to quantify the amount of protein in a sample.
Glutathione S-Transferase (GST) Assay
This compound is used in the glutathione S-transferase (GST) assay . GST is an enzyme that plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione.
Prostaglandin D2 Synthase (PGDS) Research
“1-Bromo-5-fluoro-2,4-dinitrobenzene” is used in the research of prostaglandin D2 synthase (PGDS) . PGDS is an enzyme that catalyzes the conversion of prostaglandin H2 to prostaglandin D2.
Material Science
In the field of material science, this compound can be used in the synthesis of new materials .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-5-fluoro-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYTDLCDYDPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278830 | |
| Record name | 1-bromo-5-fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoro-2,4-dinitrobenzene | |
CAS RN |
400-91-9 | |
| Record name | 400-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-5-fluoro-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4,6-dinitrofluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



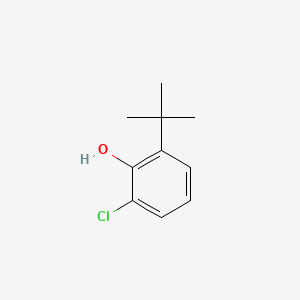
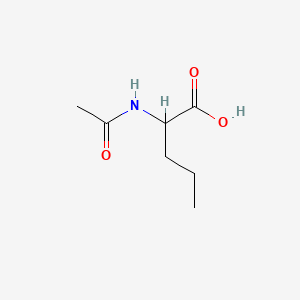
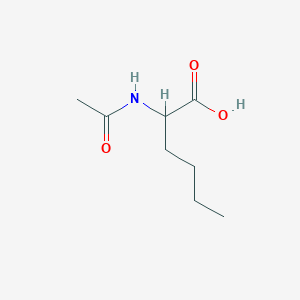
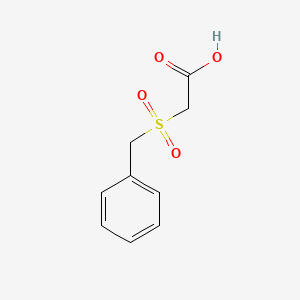

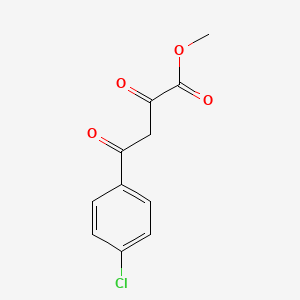
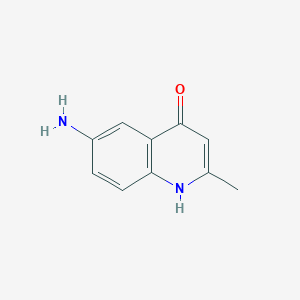
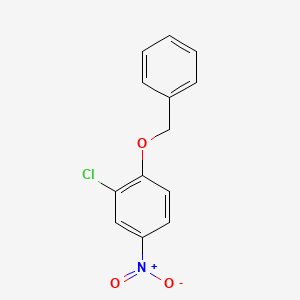
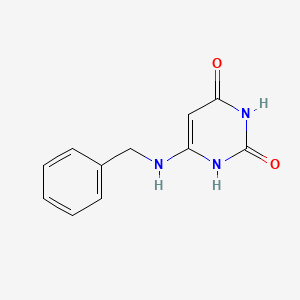
![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)
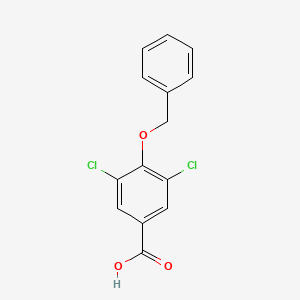
![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)
